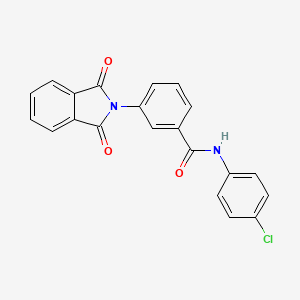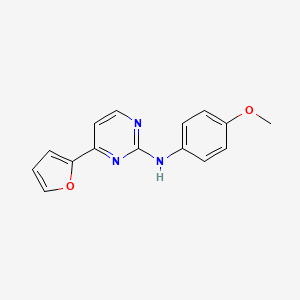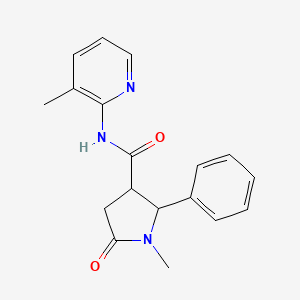![molecular formula C17H14N2O3S2 B6043516 N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B6043516.png)
N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene group and a benzenesulfonamide moiety
准备方法
The synthesis of N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the addition of benzaldehyde to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
化学反应分析
N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
科学研究应用
N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies exploring its mechanism of action and therapeutic efficacy.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
作用机制
The mechanism of action of N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
N-[(5Z)-5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide: This compound shares a similar thiazolidinone structure but differs in the presence of an isonicotinamide group, which may confer different biological activities.
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide:
属性
IUPAC Name |
(NE)-N-[(5Z)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-17-18-16(20)15(23-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJNUABGJUASJP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6043435.png)


![[3-(methoxymethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B6043452.png)
![N-(4-methoxy-2-methylphenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6043458.png)


![1-[(2-methyltetrahydro-2-furanyl)carbonyl]-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6043480.png)

![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6043495.png)
![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043527.png)
![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B6043528.png)

